molecular formula C14H25NO4 B11762340 tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B11762340
M. Wt: 271.35 g/mol
InChI Key: HAVNOZJQVOWZOK-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by its unique bicyclic structure, which includes an oxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various organic compounds.

Biology and Medicine: This compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its carbamate group can be modified to enhance biological activity or improve pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. This can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

  • tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • tert-Butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
  • tert-Butyl ((4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Uniqueness: tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to the presence of the oxabicyclo[2.2.2]octane ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17)

InChI Key

HAVNOZJQVOWZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO

Origin of Product

United States

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